molecular formula C20H18ClNO2 B11941129 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide CAS No. 853312-49-9

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide

Cat. No.: B11941129
CAS No.: 853312-49-9
M. Wt: 339.8 g/mol
InChI Key: ZMMWTROODHDIGN-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is an organic compound that features a complex structure with a chlorophenyl group, a furyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-methylphenylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide

Uniqueness

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)propanamide is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

CAS No.

853312-49-9

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C20H18ClNO2/c1-14-5-2-3-8-18(14)22-20(23)12-10-17-9-11-19(24-17)15-6-4-7-16(21)13-15/h2-9,11,13H,10,12H2,1H3,(H,22,23)

InChI Key

ZMMWTROODHDIGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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